molecular formula C22H13ClFN3S B12888450 N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine CAS No. 920520-18-9

N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine

Cat. No.: B12888450
CAS No.: 920520-18-9
M. Wt: 405.9 g/mol
InChI Key: OPMIDUGTYQLEGT-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]thiazole moiety, a fluorophenyl group, and a chloroquinoline ring, which collectively contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the fluorophenyl and chloroquinoline groups . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their function and activity .

Comparison with Similar Compounds

N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine can be compared with other similar compounds, such as:

The uniqueness of N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

920520-18-9

Molecular Formula

C22H13ClFN3S

Molecular Weight

405.9 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine

InChI

InChI=1S/C22H13ClFN3S/c23-14-6-7-15-17(9-10-25-20(15)12-14)26-18-8-5-13(11-16(18)24)22-27-19-3-1-2-4-21(19)28-22/h1-12H,(H,25,26)

InChI Key

OPMIDUGTYQLEGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl)F

Origin of Product

United States

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